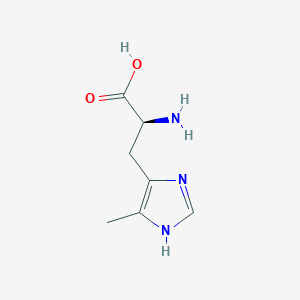
5-Methyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-L-histidine is a derivative of the essential amino acid histidine It is characterized by the addition of a methyl group at the 5th position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-histidine typically involves the methylation of L-histidine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective methylation at the 5th position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of enzymatic processes where specific methyltransferases catalyze the methylation of L-histidine. Such biotechnological approaches are often preferred for their efficiency and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its biological activity.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can produce various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
5-Methyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of methylated imidazole derivatives.
Biology: It serves as a biomarker for certain metabolic processes and can be used in studies related to protein metabolism and muscle physiology.
Medicine: Research has explored its potential role in diagnosing and monitoring certain diseases, such as muscle disorders and metabolic conditions.
Industry: It can be used in the synthesis of specialized chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing their activity. The methylation of the imidazole ring can affect its binding affinity and specificity, thereby modulating its biological effects. For instance, it may interact with histidine decarboxylase, influencing histamine production and related physiological processes.
Comparación Con Compuestos Similares
1-Methylhistidine: Another methylated derivative of histidine, differing in the position of the methyl group.
3-Methylhistidine: Similar to 5-Methyl-L-histidine but with the methyl group at the 3rd position.
Ergothioneine: A sulfur-containing derivative of histidine with antioxidant properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated histidine derivatives, it may exhibit distinct binding properties and physiological effects, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
40519-43-5 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(10-3-9-4)2-5(8)7(11)12/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
UAFOEWLJICDDGE-YFKPBYRVSA-N |
SMILES isomérico |
CC1=C(N=CN1)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=C(N=CN1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
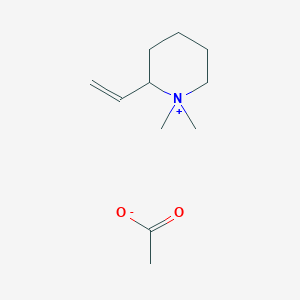

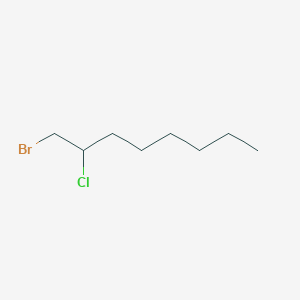
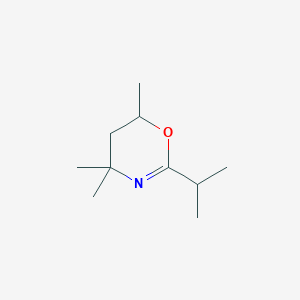
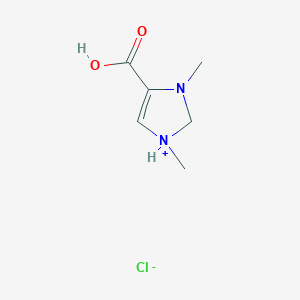


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
